![molecular formula C11H14N4OS3 B7566656 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide](/img/structure/B7566656.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling.
Mécanisme D'action
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide inhibits the activity of BTK by binding to the enzyme's active site and preventing its phosphorylation. BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in B-cell proliferation and survival. Inhibition of BTK activity by 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide leads to the suppression of B-cell receptor signaling and subsequent inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide has been shown to have potent anti-proliferative and pro-apoptotic effects in B-cell malignancies. 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical studies. In addition, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide has been shown to have minimal effects on T-cell function, which suggests that it may have a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide is its specificity for BTK, which allows for targeted inhibition of B-cell receptor signaling. However, one limitation of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide is its relatively short half-life, which may limit its efficacy in clinical settings. In addition, further studies are needed to determine the optimal dosing and scheduling of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide in combination with other anti-cancer agents.
Orientations Futures
For 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide include clinical trials to evaluate its safety and efficacy in the treatment of B-cell malignancies, such as CLL and NHL. In addition, further studies are needed to determine the optimal dosing and scheduling of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide in combination with other anti-cancer agents. Finally, future studies may also explore the potential of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide in other B-cell mediated diseases, such as autoimmune disorders.
Méthodes De Synthèse
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide is a complex molecule that requires a multi-step synthesis process. The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide involves the reaction of 2-(2-bromoethyl)thiophene with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethylthiophene. This intermediate is then reacted with N-(2-chloroethyl)propanamide in the presence of a base to form the final product, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide.
Applications De Recherche Scientifique
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide has been shown to inhibit BTK activity in B-cells, which leads to the suppression of B-cell receptor signaling and subsequent inhibition of B-cell proliferation and survival. 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical studies.
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS3/c1-7(18-11-15-14-10(12)19-11)9(16)13-5-4-8-3-2-6-17-8/h2-3,6-7H,4-5H2,1H3,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZLCAWEVJUVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CS1)SC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

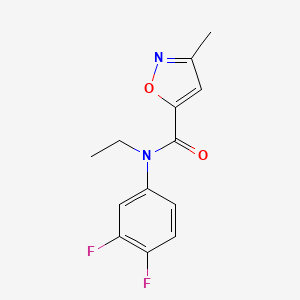

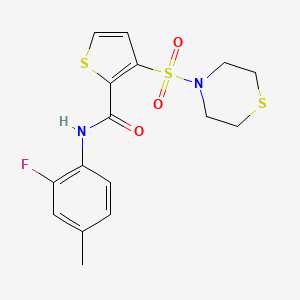
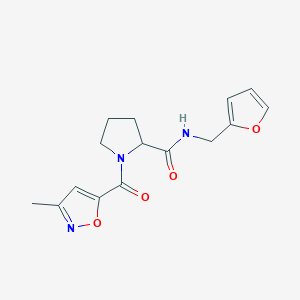
![1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea](/img/structure/B7566608.png)
![3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7566613.png)
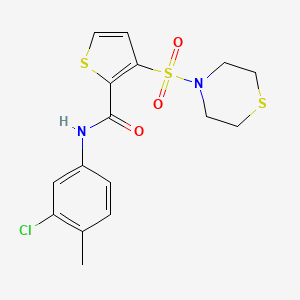
![1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7566626.png)
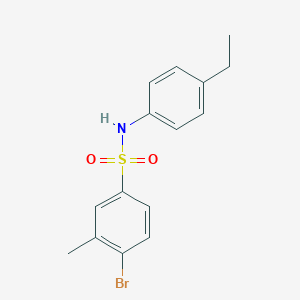
![3-(4-methoxyphenyl)-3-oxo-2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanenitrile](/img/structure/B7566651.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-propylacetamide](/img/structure/B7566664.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7566670.png)
![5-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one](/img/structure/B7566671.png)
![1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea](/img/structure/B7566676.png)